2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine
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Overview
Description
2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine is a complex organic compound that features a purine base structure with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Cyclopentylthio Group: This step involves the substitution of a hydrogen atom on the purine ring with a cyclopentylthio group, typically using a thiolating agent under basic conditions.
Attachment of the Pyrrolidin-1-yl Ethyl Group: This is achieved through a nucleophilic substitution reaction where the purine base reacts with a pyrrolidin-1-yl ethyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler compound with a pyrrolidinone structure.
Etonitazepyne: A pyrrolidinyl-containing benzimidazole opioid.
Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol: A compound with a similar pyrrolidine moiety.
Uniqueness
2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine is unique due to its specific combination of functional groups and its purine base structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
63177-75-3 |
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Molecular Formula |
C16H24N6S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-9-(2-pyrrolidin-1-ylethyl)purin-6-amine |
InChI |
InChI=1S/C16H24N6S/c17-14-13-15(20-16(19-14)23-12-5-1-2-6-12)22(11-18-13)10-9-21-7-3-4-8-21/h11-12H,1-10H2,(H2,17,19,20) |
InChI Key |
IKLRZIGPTITERN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=NC(=C3C(=N2)N(C=N3)CCN4CCCC4)N |
Origin of Product |
United States |
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